2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium
Description
2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium, also known as meldonium dihydrate (C₆H₁₄N₂O₂·2H₂O), is a zwitterionic compound characterized by a hydrazinium core with a trimethyl group and a carboxyethyl substituent. It is widely recognized for its therapeutic applications in cardiovascular and metabolic disorders, particularly as a carnitine analog that inhibits γ-butyrobetaine hydroxylase, reducing fatty acid oxidation and enhancing glucose metabolism . The compound exists as an inner salt (zwitterion) with a melting point of 135–137°C and high water solubility (>500 mg/mL) . Its stability and bioavailability have made it a clinically significant drug under the INN name meldonium (brand name Mildronate®) .
Properties
IUPAC Name |
(2-carboxyethylamino)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBQYTCFVWZSJK-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N2O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868390 | |
| Record name | 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium typically involves the reaction of trimethylamine with 2-bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent product quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium involves its interaction with specific molecular targets and pathways. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, facilitating various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
β-Carbolinium Derivatives: 2-(2-Carboxyethyl)-norharmanium (cnHo) and 2-(2-Carboxyethyl)-harminium (cHa)
These β-carbolinium derivatives share a carboxyethyl group but differ in their nitrogen-containing heterocyclic cores. Unlike meldonium, which is a hydrazinium derivative, cnHo and cHa feature β-carboline scaffolds with extended π-conjugation. Both compounds exhibit strong absorption in the UV-visible range (λₐᵦₛ = 360–400 nm) and are used as photosensitizers in photodynamic therapy . Their phototoxicity in KB carcinoma cells is mediated by folate receptor α (FRα), a mechanism distinct from meldonium’s metabolic modulation .
[3H]CGS 21680: 2-[p-(2-Carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamido Adenosine
This adenosine A₂ receptor agonist contains a carboxyethyl group linked to a phenethylamino-adenosine scaffold. Unlike meldonium, it binds selectively to adenosine A₂ receptors (Kd = 15.5 nM in rat striatal membranes) and is used in neurological research . The carboxyethyl group here enhances ligand-receptor interactions, whereas in meldonium, it contributes to zwitterion stability .
Functional Analogues
1-(2-Carboxyethyl)thymine
A thymine derivative synthesized via esterification and hydrolysis, this compound serves as a monomer for biodegradable polymers. Its carboxyethyl group enables copolymerization with other monomers (e.g., bis-thymine derivatives) but lacks the trimethylammonium moiety critical for meldonium’s zwitterionic behavior .
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethyldiazanium Bromide
This trimethyldiazanium salt features a methoxy-oxopropyl substituent instead of a carboxylate. The bromide counterion increases its solubility in polar aprotic solvents, contrasting with meldonium’s zwitterion-driven water solubility. It is primarily used in synthetic chemistry for quaternary ammonium salt studies .
Research Findings and Pharmacological Contrasts
- Meldonium vs. β-Carbolinium Derivatives : While meldonium modulates cellular metabolism via carnitine inhibition, cnHo/cHa induce ROS-mediated apoptosis in cancer cells .
- Meldonium vs. [3H]CGS 21680: Meldonium lacks receptor specificity, acting systemically, whereas [3H]CGS 21680 targets adenosine A₂ receptors with nanomolar affinity .
- Stability : Meldonium’s zwitterionic structure grants superior stability (≥2 years at -20°C) compared to ionic salts like 2-(3-methoxy-3-oxopropyl)-1,1,1-trimethyldiazanium bromide, which require anhydrous storage .
Biological Activity
2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium, commonly known as meldonium, is a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 160.22 g/mol
- IUPAC Name : 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium
Meldonium functions primarily by inhibiting the synthesis of carnitine, a compound involved in fatty acid metabolism. By limiting carnitine availability, meldonium shifts the energy production from fatty acids to glucose, which is beneficial under ischemic conditions. This mechanism is particularly relevant in cardiovascular health and athletic performance enhancement.
Biological Activities
The biological activities of meldonium can be categorized as follows:
- Cardioprotective Effects : Meldonium has been shown to improve myocardial function and reduce ischemic damage in various animal models. It enhances blood flow and oxygen delivery to tissues, making it a candidate for treating ischemic heart diseases.
- Neuroprotective Effects : Research indicates that meldonium may protect neural tissues during hypoxic conditions by improving glucose metabolism and reducing oxidative stress.
- Anti-fatigue Properties : Meldonium is often used to combat fatigue in athletes by enhancing endurance and recovery times during strenuous activities.
Case Studies
-
Cardiovascular Health :
- A study conducted on patients with chronic coronary artery disease demonstrated that administration of meldonium improved exercise tolerance and reduced angina episodes. The study highlighted significant improvements in the patients' quality of life and functional capacity post-treatment.
-
Athletic Performance :
- In a clinical trial involving athletes, meldonium was found to enhance performance metrics such as endurance and recovery rates. Athletes reported less fatigue after training sessions when supplemented with the compound.
-
Neurological Applications :
- A randomized controlled trial assessed meldonium's effects on patients with acute ischemic stroke. Results indicated improved neurological outcomes and reduced infarct size compared to control groups.
Data Tables
| Study Type | Population/Subjects | Key Findings |
|---|---|---|
| Cardiovascular | Chronic CAD Patients | Improved exercise tolerance and reduced angina |
| Athletic Performance | Competitive Athletes | Enhanced endurance and recovery |
| Neurological | Acute Ischemic Stroke Patients | Improved outcomes and reduced infarct size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
